Vapor Pressure and Volatility Profile: Diethyl Selenide vs. Dimethyl Selenide vs. Diethyl Sulfide
Diethyl selenide exhibits a vapor pressure of approximately 4.12 kPa (30.9 mmHg) at 25 °C , which is nearly 8-fold lower than that of dimethyl selenide (32.03 kPa at 25 °C) [1] and approximately 1.9-fold lower than that of diethyl sulfide (7.78 kPa at 25 °C) [2]. This intermediate volatility is critical for controlled precursor delivery in MOCVD and ALD processes, where excessive volatility can cause gas-phase pre-reactions and non-uniform film deposition.
| Evidence Dimension | Vapor pressure at 25 °C |
|---|---|
| Target Compound Data | 4.12 kPa (30.9 mmHg) |
| Comparator Or Baseline | Dimethyl selenide: 32.03 kPa; Diethyl sulfide: 7.78 kPa |
| Quantified Difference | DESe volatility is 7.8× lower than DMSe and 1.9× lower than diethyl sulfide |
| Conditions | 25 °C, pure compound |
Why This Matters
Precursor volatility directly determines vapor-phase concentration and mass transport in thin-film deposition; an 8-fold difference in vapor pressure mandates distinct bubbler temperature settings and carrier gas flow rates to achieve equivalent film growth rates.
- [1] OSTI.GOV. Physicochemical properties of dimethyl selenide and dimethyl diselenide (vapor pressure 32.03 kPa at 25 °C). https://www.osti.gov/biblio/10179106 (accessed 2026). View Source
- [2] BaseChem. Diethyl sulfide saturated vapor pressure (7.78 kPa at 25 °C). https://www.basechem.org/chemical/352-93-2 (accessed 2026). View Source
